molecular formula C11H11N3O B7479727 N-quinoxalin-2-ylpropanamide

N-quinoxalin-2-ylpropanamide

Cat. No.: B7479727
M. Wt: 201.22 g/mol
InChI Key: LDIKLDSKBJMACA-UHFFFAOYSA-N
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Description

N-quinoxalin-2-ylpropanamide is a compound belonging to the class of quinoxalines, which are nitrogen-containing heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-quinoxalin-2-ylpropanamide typically involves the condensation of quinoxaline derivatives with appropriate amides. One common method is the reaction of quinoxaline-2-carboxylic acid with propanamide under dehydrating conditions. This reaction can be catalyzed by various agents such as phosphorus oxychloride or thionyl chloride .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

N-quinoxalin-2-ylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-quinoxalin-2-ylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: It has been studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research has shown its potential in developing new drugs for treating bacterial infections and cancer.

    Industry: It is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of N-quinoxalin-2-ylpropanamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Quinoxaline-2-carboxamide
  • Quinoxaline-2-carboxylic acid
  • Quinoxaline-2-ylmethanol

Uniqueness

N-quinoxalin-2-ylpropanamide is unique due to its specific structural features, which confer distinct biological activities. Compared to other quinoxaline derivatives, it has shown higher potency in certain antimicrobial and anticancer assays .

Properties

IUPAC Name

N-quinoxalin-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-2-11(15)14-10-7-12-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIKLDSKBJMACA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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